エチル(トリフェニルホスホラニリデン)ピルビン酸

概要

説明

ミグラスタチンは、ストレプトマイセス・プラテンシス菌に自然に存在する有機化合物です 。これは、グルタリムイミド部分を有する14員環マクロライドです。 ミグラスタチンとその類似体(イソミグラスタチンなど)は、がん細胞の転移を阻害することにより、がんの治療に有効性が示されています .

科学的研究の応用

Migrastatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, migrastatin and its analogues are used as lead compounds for the development of new anti-metastatic agents . In biology, migrastatin is used to study cell migration and metastasis . In medicine, migrastatin has shown potential in treating cancer by inhibiting the metastasis of cancer cells . In industry, migrastatin is used in the production of various pharmaceuticals .

作用機序

ミグラスタチンは、細胞の移動と転移を阻害することによって作用します。 ミグラスタチンは、ムスカリン性アセチルコリン受容体拮抗薬として作用し、神経芽腫細胞におけるカルバコリル誘発性細胞内カルシウム動員を阻害します 。 ミグラスタチンの類似体は、細胞の移動に関与するさまざまな分子標的および経路に影響を与え、細胞運動機械を妨害します .

準備方法

化学反応の分析

ミグラスタチンは、酸化、還元、置換反応など、いくつかの種類の化学反応を受けます。 たとえば、デス・マーチンペルヨージナンによるミグラスタチンの酸化は、9-オキソミグラスタチンを生成します 。これらの反応で使用される一般的な試薬には、ペルヨージナンとジクロロメタンが含まれます。 これらの反応から生成される主な生成物は、ミグラスタチンのさまざまな酸化および還元された形態です .

科学研究の応用

ミグラスタチンは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります。 化学では、ミグラスタチンとその類似体は、新しい抗転移剤の開発のためのリード化合物として使用されます 。 生物学では、ミグラスタチンは、細胞の移動と転移の研究に使用されます 。 医学では、ミグラスタチンは、がん細胞の転移を阻害することにより、がんの治療に有効性が示されています 。 産業では、ミグラスタチンはさまざまな医薬品の製造に使用されます .

類似化合物との比較

生物活性

Ethyl (triphenylphosphoranylidene)pyruvate is a compound that has garnered attention for its diverse biological activities, particularly in the context of drug discovery and therapeutic applications. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic roles, supported by relevant data and case studies.

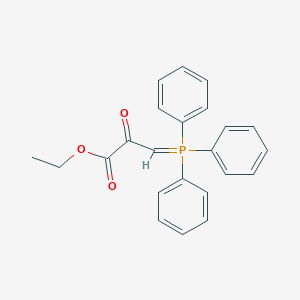

Chemical Structure and Properties

Ethyl (triphenylphosphoranylidene)pyruvate has the molecular formula and a molecular weight of 376.38 g/mol. It appears as a white to pale yellow solid with a melting point of approximately 175 °C (dec.). The unique structure, characterized by a triphenylphosphoranylidene moiety attached to a pyruvate backbone, contributes to its reactivity and potential applications in various fields.

The biological activity of ethyl (triphenylphosphoranylidene)pyruvate is largely attributed to its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has been shown to inhibit pyruvate kinase, an essential enzyme in the glycolytic pathway of Trypanosoma brucei, the causative agent of sleeping sickness. This inhibition leads to significant ATP depletion and subsequent cell death, making it a promising candidate for treating trypanosomiasis .

Enzyme Inhibition Studies

- Pyruvate Kinase Inhibition : Ethyl (triphenylphosphoranylidene)pyruvate was found to competitively inhibit pyruvate kinase with an inhibition constant () of 3.0 ± 0.29 mM. This inhibition results in rapid cellular ATP depletion, leading to trypanocidal activity .

- Glycolytic Pathway Interference : The compound specifically affects glycolytic enzymes critical for the survival of T. brucei, with significant inhibition observed at concentrations around 10 mM .

Biological Activities

Ethyl (triphenylphosphoranylidene)pyruvate exhibits various biological activities beyond its trypanocidal effects:

- Antiparasitic Activity : It has been explored as a potential inhibitor of cruzain, a cysteine protease crucial for the survival of Trypanosoma cruzi, which causes Chagas disease. Peptidyl α-keto-based inhibitors derived from this compound show promise for new therapeutic strategies against parasitic infections.

- Antiviral Properties : Derivatives synthesized from ethyl (triphenylphosphoranylidene)pyruvate have demonstrated antiviral activity, indicating its potential in developing novel antiviral drugs.

Case Studies

- Trypanocidal Efficacy : A study demonstrated that ethyl pyruvate effectively kills T. brucei within three hours post-exposure, showcasing its fast-acting properties compared to traditional treatments like pentamidine .

- Inhibition of Cruzain : Research indicates that inhibitors based on ethyl (triphenylphosphoranylidene)pyruvate can effectively target cruzain, potentially offering new avenues for treating Chagas disease.

Comparison of Biological Activities

Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | Value |

|---|---|---|

| Pyruvate Kinase | Competitive | 3.0 ± 0.29 mM |

| Hexokinase-1 | No significant effect | Not applicable |

| Phosphofructokinase | No significant effect | Not applicable |

特性

IUPAC Name |

ethyl 2-oxo-3-(triphenyl-λ5-phosphanylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21O3P/c1-2-26-23(25)22(24)18-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLOPRPWPANPIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327344 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13321-61-4 | |

| Record name | Ethyl 2-oxo-3-(triphenyl-lambda~5~-phosphanylidene)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。